molecular formula C15H18N2O4 B11074177 1-{[2-(benzyloxy)ethoxy]methyl}-6-methylpyrimidine-2,4(1H,3H)-dione

1-{[2-(benzyloxy)ethoxy]methyl}-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B11074177
M. Wt: 290.31 g/mol
InChI Key: LZEPNXKTEFFHRK-UHFFFAOYSA-N
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Description

1-{[2-(Benzyloxy)ethoxy]methyl}-6-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine-2,4-dione derivative characterized by a methyl group at position 6 and a [2-(benzyloxy)ethoxy]methyl substituent at position 1. This compound belongs to a class of molecules with diverse applications in pharmaceuticals and agrochemicals due to the pyrimidine core’s versatility.

Properties

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

6-methyl-1-(2-phenylmethoxyethoxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C15H18N2O4/c1-12-9-14(18)16-15(19)17(12)11-21-8-7-20-10-13-5-3-2-4-6-13/h2-6,9H,7-8,10-11H2,1H3,(H,16,18,19)

InChI Key

LZEPNXKTEFFHRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=O)N1COCCOCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-(BENZYLOXY)ETHOXY]METHYL}-6-METHYL-2,4(1H,3H)-PYRIMIDINEDIONE typically involves multiple steps. One common method includes the reaction of a benzyloxyethanol derivative with a pyrimidinedione precursor under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the preparation of intermediates, purification of the final product, and quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

1-{[2-(BENZYLOXY)ETHOXY]METHYL}-6-METHYL-2,4(1H,3H)-PYRIMIDINEDIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy and ethoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used in hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that pyrimidine derivatives can exhibit significant antimicrobial activity. The structural features of 1-{[2-(benzyloxy)ethoxy]methyl}-6-methylpyrimidine-2,4(1H,3H)-dione suggest it may interact with bacterial cell membranes or inhibit essential metabolic pathways. Preliminary studies should focus on:

  • In vitro assays to evaluate its effectiveness against various bacterial strains.
  • Mechanistic studies to determine how it disrupts microbial growth.

Anticancer Potential

Pyrimidines have been studied for their anticancer properties due to their ability to interfere with DNA synthesis and repair mechanisms. The unique substitution pattern of this compound may enhance its ability to target cancer cells. Future research could include:

  • Cell viability assays using cancer cell lines to assess cytotoxic effects.
  • Apoptosis induction studies to confirm mechanisms of action.

Enzyme Inhibition

The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. Investigating its binding affinity to these targets could provide insights into its therapeutic potential.

Binding Studies

Understanding how 1-{[2-(benzyloxy)ethoxy]methyl}-6-methylpyrimidine-2,4(1H,3H)-dione interacts with biological receptors or enzymes can elucidate its mechanism of action. This could involve:

  • Molecular docking studies to predict binding interactions.
  • Kinetic assays to measure inhibition constants.

Comparison with Related Compounds

To contextualize the potential applications of this compound, it is beneficial to compare it with other similar pyrimidine derivatives that have been studied for their biological activities:

Compound NameStructureAntimicrobial ActivityCytotoxicityMechanism
1-benzyl-6-methylpyrimidine-2,4(1H,3H)-dioneStructureModerateLowEnzyme Inhibition
5-fluoro-6-methylpyrimidin-2,4(1H,3H)-dioneStructureHighModerateDNA Intercalation
4-amino-6-methylpyrimidin-2(1H)-oneStructureLowHighApoptosis Induction

Mechanism of Action

The mechanism of action of 1-{[2-(BENZYLOXY)ETHOXY]METHYL}-6-METHYL-2,4(1H,3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with analogous pyrimidine-2,4-diones:

Compound Name Molecular Formula Molecular Weight R1 Substituent R6 Substituent Key Properties/Activities
Target Compound Not provided* Not provided* [2-(Benzyloxy)ethoxy]methyl Methyl N/A
WPR-6 (1-[(Benzyloxy)methyl]-6-(3,5-dimethylbenzyl)-5-iodo...) C21H21IN2O3 476.31 (Benzyloxy)methyl 3,5-Dimethylbenzyl Anti-HIV activity
TNK651 (6-Benzyl-1-[(benzyloxy)methyl]-5-isopropyl...) C22H24N2O3 364.44 (Benzyloxy)methyl Benzyl Anti-HIV activity
1-[(2-Hydroxyethoxy)methyl]-6-phenoxy... () C14H16N2O5 292.29 (2-Hydroxyethoxy)methyl Phenoxy Higher solubility due to hydroxyl group
1,3-Bis(4-methoxybenzyl)-6-methylpyrimidine-2,4-dione () C20H20N2O4 352.38 4-Methoxybenzyl (positions 1 & 3) Methyl Herbicidal/pharmaceutical applications; crystal structure with C–H···O interactions
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione () C17H14N4O2S2 386.45 Thieno-fused ring 2-Methylthiazole Antimicrobial activity (Staphylococcus aureus)

*Note: Molecular details for the target compound are inferred from its name.

Key Observations:
  • Substituent Effects : The target compound’s [2-(benzyloxy)ethoxy]methyl group at R1 is bulkier and more lipophilic than the (benzyloxy)methyl groups in WPR-6 and TNK651, which may reduce aqueous solubility but improve membrane penetration. In contrast, the hydroxyethoxy variant () offers higher polarity .
  • Position 6 Modifications : The 6-methyl group in the target compound is simpler than the 3,5-dimethylbenzyl (WPR-6) or benzyl (TNK651) substituents. Bulkier R6 groups in analogues correlate with enhanced antiviral potency, as seen in WPR-6’s activity against drug-resistant HIV strains .
  • Biological Activity: While the target compound’s activity is unspecified, structural relatives show diverse applications. For example, thieno-fused pyrimidine-diones () exhibit antimicrobial activity, and bis-methoxybenzyl derivatives () are explored as herbicides .

Crystallographic and Spectroscopic Data

  • The 1,3-bis(4-methoxybenzyl)-6-methyl derivative () crystallizes with dihedral angles of 62.16° and 69.77° between the pyrimidine ring and benzyl groups, indicating significant steric distortion . Similar analyses for the target compound would clarify its conformational preferences.
  • IR and LC-MS data for analogues (e.g., ) provide benchmarks for characterizing the target’s functional groups and purity .

Biological Activity

1-{[2-(benzyloxy)ethoxy]methyl}-6-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative with significant potential in various biological applications. This compound features a unique substitution pattern that may confer distinct pharmacological properties, making it an interesting subject for research in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 1-{[2-(benzyloxy)ethoxy]methyl}-6-methylpyrimidine-2,4(1H,3H)-dione is C15H17N2O4C_{15}H_{17}N_{2}O_{4}. The structure includes:

  • A pyrimidine ring with a methyl group at the 6-position.
  • A benzyloxyethyl group at the 1-position.
  • A dione functionality at the 2 and 4 positions, enhancing its reactivity.

This specific arrangement enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes .

The biological activity of 1-{[2-(benzyloxy)ethoxy]methyl}-6-methylpyrimidine-2,4(1H,3H)-dione can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit enzyme inhibition , particularly targeting kinases and other regulatory proteins involved in cell signaling pathways.

Inhibition Studies

In vitro studies involving related compounds have demonstrated significant inhibition of various cellular processes:

  • Cell Viability Assays : Compounds similar to 1-{[2-(benzyloxy)ethoxy]methyl}-6-methylpyrimidine-2,4(1H,3H)-dione have shown reduced viability in cancer cell lines.
  • Mechanistic Insights : Investigations into the binding affinity of these compounds to target proteins can elucidate their mechanism of action and therapeutic potential .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other pyrimidine derivatives can be insightful. The following table summarizes some notable compounds and their key features:

Compound NameStructureKey Features
1-benzyl-6-methylpyrimidine-2,4(1H,3H)-dioneStructureBenzyl substitution at position 1
5-fluoro-6-methylpyrimidin-2,4(1H,3H)-dioneStructureFluorinated derivative with enhanced activity
4-amino-6-methylpyrimidin-2(1H)-oneStructureAmino group enhancing solubility and activity

These comparisons highlight the potential unique pharmacological properties of 1-{[2-(benzyloxy)ethoxy]methyl}-6-methylpyrimidine-2,4(1H,3H)-dione due to its specific substitution pattern .

Case Studies

While direct case studies on this specific compound are scarce, related research on pyrimidine derivatives provides valuable insights. For example:

  • Study on Antitumor Activity : In one study, a series of aminopyrimidine derivatives were tested for their inhibitory effects on cancer cell lines. Results indicated that modifications to the pyrimidine structure significantly impacted their potency against tumor cells .
  • Enzyme Inhibition Research : Another study focused on kinase inhibitors derived from pyrimidines showed promising results in reducing tumor growth in xenograft models. These findings suggest that similar mechanisms may be applicable to our compound of interest .

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